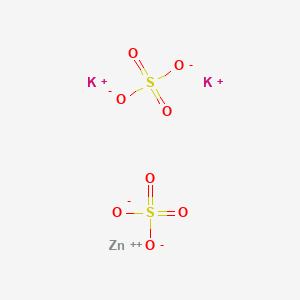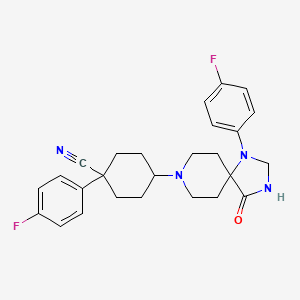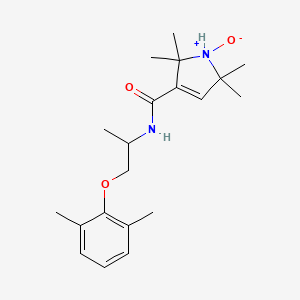
Isopropyl methyl phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl methyl phosphonate is an organophosphorus compound with the molecular formula C4H11O3P It is a derivative of phosphonic acid, where one of the hydrogen atoms is replaced by an isopropyl group and another by a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropyl methyl phosphonate can be synthesized through the esterification of phosphonic acid with isopropanol and methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl methyl phosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction can be carried out under acidic or basic conditions, leading to the formation of phosphonic acid and the corresponding alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide can convert this compound to its corresponding phosphonic acid derivative.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopropyl or methyl group is replaced by other nucleophiles.
Major Products: The major products formed from these reactions include phosphonic acid, isopropanol, methanol, and various substituted phosphonates depending on the reagents used .
Applications De Recherche Scientifique
Isopropyl methyl phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.
Medicine: Research is ongoing to explore its use in the development of antiviral and anticancer drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which isopropyl methyl phosphonate exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a mimic of phosphate groups, thereby interfering with enzymatic processes that involve phosphorylation. This can lead to the inhibition of certain enzymes and pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
- Diethyl methyl phosphonate
- Dimethyl methyl phosphonate
- Pinacolyl methyl phosphonate
Comparison: Isopropyl methyl phosphonate is unique due to its specific ester groups, which confer distinct chemical properties compared to its analogs. For instance, the presence of the isopropyl group can influence the compound’s reactivity and solubility, making it suitable for specific applications where other phosphonates may not be as effective .
Propriétés
Numéro CAS |
5514-35-2 |
|---|---|
Formule moléculaire |
C4H10O3P+ |
Poids moléculaire |
137.09 g/mol |
Nom IUPAC |
methoxy-oxo-propan-2-yloxyphosphanium |
InChI |
InChI=1S/C4H10O3P/c1-4(2)7-8(5)6-3/h4H,1-3H3/q+1 |
Clé InChI |
SKEDFVFLIIJDJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[P+](=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


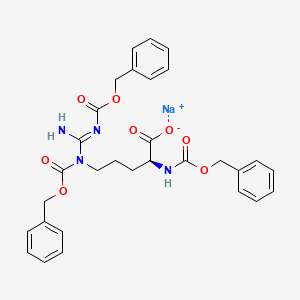

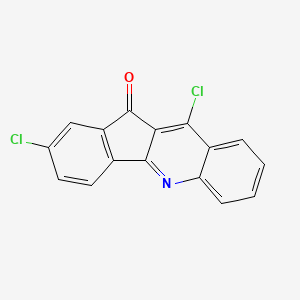
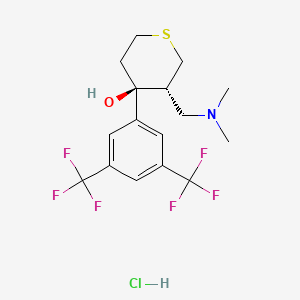


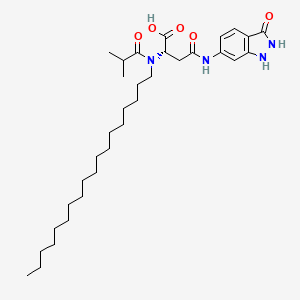
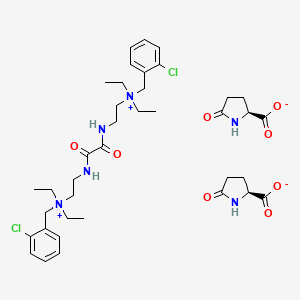
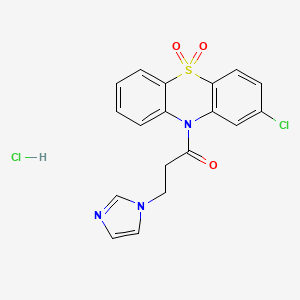
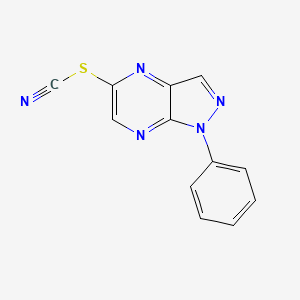
![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)
